7-Hydroxydibenzo(a,e)fluoranthene
Description
Overview of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental and Biological Contexts
PAHs are organic compounds composed of two or more fused aromatic rings made of carbon and hydrogen atoms. nih.govepa.gov They are ubiquitous in the environment, found in the air, water, and soil. encyclopedia.pubcdc.gov Their presence is largely a result of incomplete combustion of organic materials. mdpi.comencyclopedia.pubresearchgate.net
PAHs can be broadly categorized into two main groups based on their structural arrangement: alternant and nonalternant hydrocarbons. nih.gov
Alternant PAHs are characterized by the fusion of only six-membered benzene (B151609) rings. nih.govresearchgate.net A key feature of alternant PAHs is that their atoms can be "starred" and "unstarred" in an alternating fashion, such that no two starred or unstarred atoms are adjacent. This structural characteristic results in a more uniform electron density distribution across the molecule. researchgate.net Examples of alternant PAHs include naphthalene (B1677914), anthracene, and pyrene. epa.govresearchgate.net
Nonalternant PAHs , in contrast, contain at least one ring that is not a six-membered ring, often incorporating five or seven-membered rings. nih.govresearchgate.net This structural feature disrupts the alternating pattern of electron distribution, leading to localized regions of higher and lower electron density. researchgate.net Fluoranthene (B47539) is a well-known example of a nonalternant PAH, possessing a five-membered ring fused with benzene rings. nih.govresearchgate.net Dibenzo(a,e)fluoranthene, the parent compound of the focus metabolite, is also a nonalternant PAH.
The structural differences between alternant and nonalternant PAHs influence their chemical and physical properties, including their fluorescence and reactivity. researchgate.net
PAHs are formed through both natural and anthropogenic (human-made) processes. mdpi.comenviro.wiki Natural sources include forest fires and volcanic eruptions. enviro.wikinih.gov However, the majority of PAHs in the environment originate from human activities. cdc.gov These anthropogenic sources are numerous and include:
Incomplete combustion of fossil fuels (coal, oil, and gas) in industrial processes and power generation. nih.govnih.gov
Exhaust from motor vehicles. cdc.govenviro.wiki
Industrial processes such as coal gasification and coke production. enviro.wiki
Incineration of municipal and industrial waste. enviro.wikinih.gov
Cooking and smoking of food. nih.gov
Tobacco smoke. nih.gov
Due to their formation in common combustion processes, PAHs are widespread environmental contaminants. mdpi.comencyclopedia.pub Their persistence in the environment is attributed to their chemical stability and low water solubility. enviro.wiki Heavier PAHs, those with four or more rings, tend to adsorb to particulate matter in the atmosphere, which allows for their long-range transport and deposition in soil and water systems. encyclopedia.pubenviro.wiki Lighter PAHs, with fewer than four rings, are more likely to exist in the gaseous phase. nih.gov
Table 1: Common PAHs and Their Sources
| PAH | Number of Rings | Common Sources |
| Naphthalene | 2 | Fossil fuels, tobacco smoke, industrial processes epa.govcdc.gov |
| Acenaphthene | 3 | Coal tar, petroleum epa.gov |
| Fluorene (B118485) | 3 | Coal tar, combustion of fossil fuels epa.gov |
| Phenanthrene (B1679779) | 3 | Coal tar, wood smoke, vehicle exhaust epa.govnih.gov |
| Anthracene | 3 | Coal tar, incomplete combustion epa.govnih.gov |
| Fluoranthene | 4 | Incomplete combustion of organic matter epa.govnih.gov |
| Pyrene | 4 | Coal tar, combustion of fossil fuels epa.govnih.gov |
| Benzo[a]anthracene | 4 | Cigarette smoke, coal tar, gasoline exhaust epa.gov |
| Chrysene | 4 | Coal tar, creosote (B1164894) epa.gov |
| Benzo[b]fluoranthene (B1141397) | 5 | Gasoline and diesel exhaust, coal tar epa.govnih.gov |
| Benzo[a]pyrene (B130552) | 5 | Cigarette smoke, coal tar, grilled foods nih.govenviro.wiki |
| Dibenzo[a,h]anthracene | 5 | Incomplete combustion of fuels enviro.wikinih.gov |
Significance of Hydroxylated PAH Metabolites in Research
While the parent PAH compounds are of significant interest, their hydroxylated metabolites have gained increasing attention in scientific research. confex.comnih.gov These metabolites are crucial for understanding the biological activity and fate of PAHs within organisms.
When PAHs enter a biological system, they undergo metabolic processes aimed at increasing their water solubility to facilitate excretion. nih.govresearchgate.net This biotransformation is primarily carried out by a group of enzymes known as cytochrome P450 monooxygenases. nih.gov The initial step in this metabolic pathway is often the oxidation of the aromatic rings, leading to the formation of reactive epoxide intermediates. nih.gov These epoxides can then be further metabolized by enzymes such as epoxide hydrolase to form dihydrodiols. nih.gov Subsequent oxidation can lead to the formation of diol epoxides, which are highly reactive molecules. nih.govnih.gov
Alternatively, and importantly for this discussion, the metabolic process can directly lead to the formation of hydroxylated PAHs (OH-PAHs), also known as phenols. nih.gov These hydroxylated derivatives are a major class of PAH metabolites found in biological samples. nih.govnih.gov The formation of these metabolites is a key step in the detoxification and elimination of PAHs from the body. nih.gov
Dibenzo(a,e)pyrene, a related compound, is known to be metabolized into several hydroxylated derivatives. nih.gov Specifically, research on the metabolism of dibenzo(a,e)pyrene using rat liver microsomes has identified 3-hydroxydibenzo(a,e)pyrene, 7-hydroxydibenzo(a,e)pyrene , and 9-hydroxydibenzo(a,e)pyrene as metabolites. nih.gov While the specific metabolic pathways of Dibenzo(a,e)fluoranthene are less detailed in the provided search results, the formation of 7-Hydroxydibenzo(a,e)fluoranthene as a metabolite is a critical area of study. The presence and quantification of such specific hydroxylated metabolites in biological samples can serve as biomarkers of exposure to the parent PAH compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74339-99-4 |
|---|---|
Molecular Formula |
C24H14O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
hexacyclo[14.7.1.02,7.08,24.09,14.017,22]tetracosa-1(23),2(7),3,5,8(24),9,11,13,15,17,19,21-dodecaen-4-ol |
InChI |
InChI=1S/C24H14O/c25-16-9-10-19-20(13-16)22-11-14-5-1-3-7-17(14)21-12-15-6-2-4-8-18(15)23(19)24(21)22/h1-13,25H |
InChI Key |
NOWONBOVBUYYMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC(=C4)O)C5=C3C2=CC6=CC=CC=C65 |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Dibenzo A,e Fluoranthene and Its Hydroxylated Forms
Strategies for the Construction of Fluoranthene (B47539) and Dibenzo(a,e)fluoranthene Skeletons
The foundational step in synthesizing hydroxylated dibenzo(a,e)fluoranthenes is the construction of the parent hydrocarbon skeleton. Chemists have developed several powerful strategies to assemble the fused-ring system of fluoranthene and its dibenzo analogs.
Transition-metal catalysis, particularly with palladium (Pd), is a cornerstone for the synthesis of fluoranthene frameworks. These reactions often involve the formation of key carbon-carbon bonds through intramolecular cyclization, a process known as C-H arylation. rsc.orgacs.org In a typical sequence, a suitably functionalized naphthalene (B1677914) derivative and a benzene (B151609) derivative are first coupled. rsc.org A subsequent intramolecular C-H arylation reaction, catalyzed by a palladium complex, forges the final ring to yield the fluoranthene core. rsc.org
For example, a three-step sequence developed by Manabe and co-workers begins with a palladium-catalyzed intermolecular C-H arylation of a 1-naphthol (B170400) derivative. rsc.org This is followed by nonaflation of the hydroxyl group and a final intramolecular Pd-catalyzed C-H arylation to form the fluoranthene product in high yields. rsc.org Similarly, tandem reactions that combine a Suzuki–Miyaura cross-coupling with an intramolecular C–H arylation under the same reaction conditions provide an efficient route to substituted fluoranthenes. acs.org These methods can be performed using both homogeneous catalysts, like Pd(dppf)Cl₂, and heterogeneous nanocatalysts. acs.org
Table 1: Examples of Transition-Metal-Catalyzed Reactions for Fluoranthene Synthesis
| Starting Materials | Catalyst | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| 1,8-Diiodonaphthalene, Arylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Homogeneous Tandem Suzuki–Miyaura/C–H Arylation | Not specified | acs.org |
| 1,8-Diiodonaphthalene, Arylboronic acid | rGO-CuPd nanocatalyst | Heterogeneous Tandem Suzuki–Miyaura/C–H Arylation | Not specified | acs.org |
| 1-Naphthol derivatives, Haloarenes | Pd(OAc)₂ / P(o-tol)₃ | Three-step Inter- and Intramolecular C–H Arylation | Up to 98% | rsc.org |
This table is interactive and can be sorted by clicking on the column headers.
Cycloaddition reactions are powerful tools for rapidly constructing complex cyclic systems. The Diels-Alder, or [4+2] cycloaddition, is a classic method that has been applied to the synthesis of PAHs. nih.govresearchgate.net For instance, the reaction of symmetrical or unsymmetrical benzo[c]furans (as the diene) with a dienophile like acenaphthylene (B141429) can produce benzo[k]fluoranthene (B33198) derivatives. researchgate.net While many Diels-Alder reactions involve electron-deficient dienophiles, examples exist where even electron-deficient dienes and dienophiles react in high yields to form fluoranthene structures. rsc.org
The [2+2+2] cycloaddition, typically catalyzed by transition metals like Iridium (Ir) or Rhodium (Rh), offers another elegant pathway. beilstein-journals.org This reaction can assemble the fluoranthene skeleton by combining three alkyne-containing components in a single step. rsc.org A notable example is the Ir-catalyzed [2+2+2] cycloaddition between 1,8-dialkynylnaphthalenes and nitriles to form multi-substituted azafluoranthenes in high yields. beilstein-journals.org
Direct C-H arylation has emerged as a highly efficient and atom-economical strategy for building complex aromatic systems. nagoya-u.ac.jp Instead of pre-functionalizing both coupling partners (e.g., with a halogen and an organometallic group), this method directly couples a C-H bond of one arene with a second, functionalized arene. acs.org This approach is frequently used in the final, ring-closing step to form the fluoranthene core, as seen in the tandem reactions discussed previously. rsc.orgacs.org
A key advantage of C-H arylation is its application in synthesizing highly substituted and complex PAHs. rsc.org The site-selectivity of the C-H arylation can be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the targeted synthesis of specific isomers. acs.org Palladium catalysts are commonly employed, and the reaction mechanism often involves steps like transmetalation, carbometalation, and β-hydrogen elimination. nagoya-u.ac.jp
Targeted Synthesis of Hydroxylated Dibenzo(a,e)fluoranthene Derivatives
While building the core skeleton is the first challenge, the introduction of a hydroxyl group at a specific position, such as the C7 position of dibenzo(a,e)fluoranthene, requires regioselective methods.
The direct chemical synthesis of a specific hydroxylated PAH like 7-Hydroxydibenzo(a,e)fluoranthene can be challenging due to the multiple possible sites for reaction on the aromatic core. However, biological systems offer a high degree of regioselectivity. The metabolism of dibenzo(a,e)pyrene (a structurally related compound, though often the name is used interchangeably with dibenzo(a,e)fluoranthene in some databases) has been studied using rat liver microsomes. nih.gov This enzymatic process, driven by cytochrome P450 enzymes, results in the formation of several hydroxylated metabolites. nih.gov
Crucially, one of the identified metabolites is 7-hydroxydibenzo(a,e)pyrene. nih.gov This demonstrates a biological pathway for the highly regioselective hydroxylation at the C7 position. Other metabolites formed in this process include 3-hydroxydibenzo(a,e)pyrene and 9-hydroxydibenzo(a,e)pyrene. nih.gov This enzymatic approach represents a proven method for the targeted introduction of a hydroxyl group onto the dibenzo(a,e)fluoranthene skeleton. The general principle of using flavoenzymes for regioselective aromatic hydroxylation is a well-established concept in biotechnology for producing valuable hydroxylated compounds. researchgate.net
Table 2: Identified Metabolites of Dibenzo(a,e)pyrene from Rat Liver Microsomes
| Metabolite | Position of Hydroxylation | Reference |
|---|---|---|
| 3-Hydroxydibenzo(a,e)pyrene | C3 | nih.gov |
| 7-Hydroxydibenzo(a,e)pyrene | C7 | nih.gov |
| 9-Hydroxydibenzo(a,e)pyrene | C9 | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
The metabolic activation of PAHs often proceeds through the formation of dihydrodiol epoxides. The initial step is the enzymatic formation of an epoxide across one of the double bonds, which is then hydrolyzed by epoxide hydrolase to a dihydrodiol. This process is inherently stereoselective. The metabolism of dibenzo(a,e)pyrene by induced rat liver microsomes is known to produce dibenzo(a,e)pyrene 3,4-dihydrodiol. nih.gov
The synthesis of such dihydrodiols, whether through biological or chemical means, must account for stereochemistry. The relative orientation of the two hydroxyl groups (cis or trans) and the absolute configuration (R,R or S,S) are determined by the mechanism of the epoxidation and subsequent ring-opening. These stereochemical details are critical as they profoundly influence the biological activity of PAH metabolites. Therefore, any synthetic strategy aiming to produce hydroxylated derivatives via a dihydrodiol intermediate must carefully control the stereochemical outcome of the reactions.
Preparation of Labeled this compound for Mechanistic Studies
The synthesis of isotopically labeled this compound presents a multi-step challenge, requiring the initial preparation of a labeled dibenzo(a,e)fluoranthene backbone followed by regioselective introduction of a hydroxyl group at the 7-position.
Proposed Synthesis of Labeled Dibenzo(a,e)fluoranthene
A plausible route to uniformly ¹³C-labeled dibenzo(a,e)fluoranthene can be adapted from the successful synthesis of other labeled PAHs. guidechem.com This would likely involve a palladium-catalyzed intramolecular C-H arylation reaction. The synthesis could commence from commercially available, uniformly ¹³C-labeled precursors, such as ¹³C-benzene or other suitably functionalized and labeled aromatic rings. These precursors would be coupled and cyclized to construct the dibenzo[a,e]fluoranthene (B1203091) skeleton.
A potential synthetic strategy could involve the coupling of two different labeled aromatic fragments. For instance, a labeled phenanthrene (B1679779) or fluorene (B118485) derivative could be coupled with a labeled benzene derivative, followed by a final cyclization step to form the five-membered ring characteristic of the fluoranthene structure. The specific choice of precursors and coupling strategy would be critical to ensure high yields and the desired labeling pattern.
Regioselective Hydroxylation
Direct regioselective hydroxylation of the dibenzo[a,e]fluoranthene core at the 7-position is a significant synthetic hurdle. While metabolic studies have shown that cytochrome P450 enzymes can achieve this transformation, chemical methods for such specific functionalization are not well-documented for this particular PAH. nih.gov
A more viable chemical approach would likely involve a two-step process: initial regioselective halogenation followed by nucleophilic substitution to introduce the hydroxyl group.
Regioselective Bromination: The first step would be the selective introduction of a bromine atom at the 7-position of the labeled dibenzo[a,e]fluoranthene. This could potentially be achieved through electrophilic aromatic substitution under carefully controlled conditions to favor substitution at the desired position. The synthesis of 7,12-bis(4-bromophenyl)benzo[k]fluoranthene through a Diels-Alder reaction of a brominated precursor suggests that introduction of bromine onto the fluoranthene system is feasible. nih.gov
Conversion to Hydroxyl Group: The resulting 7-bromodibenzo(a,e)fluoranthene could then be converted to the desired 7-hydroxy derivative. This transformation is a common procedure in organic synthesis and can often be accomplished using methods such as the Buchwald-Hartwig amination followed by hydrolysis, or through a nucleophilic aromatic substitution reaction with a hydroxide (B78521) source, potentially catalyzed by a copper salt.
Illustrative Reaction Scheme
Table 1: Proposed Synthetic Steps for Labeled this compound
| Step | Description | Key Reagents and Conditions (Hypothetical) |
| 1 | Synthesis of Labeled Dibenzo(a,e)fluoranthene | Palladium-catalyzed intramolecular C-H arylation of a suitably designed and labeled precursor. |
| 2 | Regioselective Bromination | Electrophilic bromination of labeled dibenzo(a,e)fluoranthene using N-bromosuccinimide (NBS) and a suitable catalyst in an inert solvent. |
| 3 | Hydroxylation | Conversion of the 7-bromo derivative to the 7-hydroxy compound, for example, via a copper-catalyzed reaction with a hydroxide source. |
The successful execution of this synthetic route would provide a valuable tool for researchers. The availability of isotopically labeled this compound would enable precise tracing of its metabolic fate, quantification in biological samples through isotope dilution mass spectrometry, and detailed investigation of its mechanism of action, including its potential to form DNA adducts. mdpi.com
Metabolic Pathways and Biotransformation of Dibenzo A,e Fluoranthene to Hydroxylated Derivatives
Enzymatic Systems Involved in PAH Metabolism
The metabolic activation and detoxification of PAHs are orchestrated by a suite of enzymes. The primary players in this process are the Cytochrome P450 (CYP) superfamily, Epoxide Hydrolase (EH), and Aldo-Keto Reductases (AKRs).
Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP1A1, CYP1B1)
Cytochrome P450 enzymes are a large family of heme-containing proteins that are central to the metabolism of a wide array of foreign compounds, including PAHs. mdpi.com In extrahepatic tissues, CYP1A1 and CYP1B1 are the principal enzymes involved in the metabolic activation of PAHs. nih.gov These enzymes catalyze the initial oxidation of PAHs, a critical step in both detoxification and activation pathways. mdpi.comnih.gov
The expression of CYP1A1 and CYP1B1 is regulated by the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov When a PAH like DBF enters a cell, it can bind to the AhR, leading to the increased production of CYP1A1 and CYP1B1 enzymes. This induction of CYP enzymes can enhance the metabolism of the PAH itself. nih.gov The interaction is complex, as PAHs can act as inducers, substrates, and even inhibitors of these enzymes. nih.gov For instance, at low concentrations, a PAH might induce CYP activity, while at higher concentrations, it could inhibit the metabolism of other compounds. nih.gov
Specifically for DBF, studies with rat and mouse liver microsomes have demonstrated that CYP-mediated oxidation is a primary metabolic step. nih.gov Research on other PAHs, such as dibenzo[a,l]pyrene, has highlighted the crucial role of CYP1B1 in their metabolic activation, particularly at low concentrations. researchgate.netnih.gov This isoform is constitutively expressed in many tissues, suggesting a constant potential for PAH activation. researchgate.net
Function of Epoxide Hydrolase (EH) in Dihydrodiol Formation
Following the initial epoxidation of a PAH by CYP enzymes, microsomal Epoxide Hydrolase (mEH or EPHX1) plays a pivotal role. nih.govnih.gov This enzyme catalyzes the hydrolysis of the newly formed epoxide ring, converting it into a trans-dihydrodiol. nih.govresearchgate.net This hydration step is crucial because the resulting dihydrodiol can be a substrate for a second round of oxidation by CYP enzymes, leading to the formation of a highly reactive dihydrodiol epoxide. nih.govresearchgate.net These dihydrodiol epoxides are often the ultimate carcinogenic metabolites of PAHs. nih.govnih.gov
The activity of epoxide hydrolase can significantly influence the fate of a PAH. researchgate.net If EH activity is high, it can facilitate the conversion of primary epoxides to dihydrodiols, potentially increasing the formation of carcinogenic dihydrodiol epoxides. researchgate.net The regulation of EH appears to be different from that of CYP1 enzymes, meaning that exposure to a PAH might induce CYP expression without a corresponding increase in EH activity. researchgate.net
Contribution of Aldo-Keto Reductases (AKRs)
Aldo-keto reductases (AKRs) represent another important family of enzymes in PAH metabolism. acs.org These NAD(P)(H)-dependent oxidoreductases can catalyze the oxidation of non-K-region trans-dihydrodiols, which are products of the CYP and EH pathway, to form o-quinones. acs.orgnih.gov This reaction also generates reactive oxygen species (ROS). acs.org
There are five major human AKR enzymes involved in the metabolic activation of PAH trans-dihydrodiols: AKR1A1 and AKR1C1–AKR1C4. acs.org The resulting o-quinones are redox-active and can form adducts with cellular macromolecules. acs.org While the primary role of AKRs is often seen as detoxification through carbonyl reduction, their ability to oxidize PAH trans-dihydrodiols adds another layer of complexity to the metabolic activation of these compounds. acs.orgnih.gov
Primary Metabolic Transformations of Dibenzo(a,e)fluoranthene
The initial metabolic steps for Dibenzo(a,e)fluoranthene involve oxidation at various positions on the molecule, leading to the formation of phenols and dihydrodiols. nih.gov
Hydroxylation Reactions Leading to Phenols, including 7-Hydroxydibenzo(a,e)fluoranthene
Direct hydroxylation of the aromatic ring is a primary metabolic pathway for PAHs, catalyzed by CYP enzymes. mdpi.comnih.gov In the case of DBF, incubation with rat and mouse liver microsomes results in the formation of various phenolic derivatives. nih.gov One of these identified metabolites is this compound. nih.gov This hydroxylation occurs on the "E" ring of the DBF molecule. nih.gov Phenols are also formed on the "A" ring. nih.gov
The formation of these hydroxylated metabolites represents a detoxification pathway, as the addition of the hydroxyl group increases the polarity of the molecule, preparing it for conjugation and excretion. However, some hydroxylated PAH metabolites can also be further metabolized to more reactive species.
Epoxidation and Subsequent Dihydrodiol Formation
Alongside direct hydroxylation, a major metabolic route for DBF is epoxidation, also catalyzed by CYP enzymes. nih.govnih.gov This process involves the formation of an epoxide across one of the double bonds of the aromatic rings. For DBF, this occurs on the "A" and "D" rings. nih.gov
These epoxides are then substrates for epoxide hydrolase, which converts them into trans-dihydrodiols. nih.govnih.gov The formation of dihydrodiols is a critical branch point in PAH metabolism. While these dihydrodiols can be detoxified and excreted, they are also precursors to the formation of highly carcinogenic bay-region and pseudo-bay-region diol-epoxides. nih.govnih.gov In the case of DBF, both the bay-region (ring A) and pseudo-bay region (ring D) dihydrodiols are formed, and these are considered to be on the activation pathway for carcinogenesis. nih.gov The ultimate DNA-reactive metabolite is likely a vicinal dihydrodiol epoxide of either ring A or D. nih.gov
Table 1: Key Enzymes in the Metabolism of Dibenzo(a,e)fluoranthene
| Enzyme Family | Specific Isoforms/Types | Role in DBF Metabolism |
|---|---|---|
| Cytochrome P450 | CYP1A1, CYP1B1 | Initial oxidation, formation of epoxides and phenols (including this compound). nih.govnih.gov |
| Epoxide Hydrolase | Microsomal Epoxide Hydrolase (mEH, EPHX1) | Hydration of epoxides to form trans-dihydrodiols. nih.govresearchgate.net |
| Aldo-Keto Reductase | AKR1A1, AKR1C1-AKR1C4 | Oxidation of trans-dihydrodiols to o-quinones. acs.org |
Table 2: Primary Metabolites of Dibenzo(a,e)fluoranthene
| Metabolite Type | Specific Examples | Precursor to |
|---|---|---|
| Phenols | This compound | Conjugation and excretion |
| Dihydrodiols | trans-dihydrodiols on rings A and D | Dihydrodiol epoxides |
| Dihydrodiol Epoxides | Bay-region and pseudo-bay-region diol-epoxides | DNA adducts |
Secondary and Tertiary Metabolic Transformations
Following initial oxidation, the hydroxylated metabolites of dibenzo(a,e)fluoranthene, such as this compound, undergo further enzymatic modifications. These secondary and tertiary transformations are crucial in determining the ultimate biological activity and excretion of the compound. Research using rat liver microsomes has revealed a complex metabolic chart for DBF, involving up to three distinct oxidative attacks and identifying at least nineteen different metabolites. nih.gov This intricate network of reactions highlights the multiple pathways through which DBF can be processed in biological systems.
Formation of Catechols and Quinones
A significant pathway in the secondary metabolism of DBF involves the formation of catechols. Studies have successfully identified dibenzo[a,e]fluoranthene-3,4-catechol as a metabolite when DBF is incubated with rat liver microsomes. researchgate.net This finding indicates that the benzanthracene portion of the DBF molecule is a target for enzymatic attack leading to di-hydroxylated products. researchgate.net
Catechols are chemically susceptible to further oxidation, which can lead to the formation of highly reactive quinones. nih.govmdpi.com This oxidation can occur through enzymatic catalysis, such as by tyrosinase or phenoloxidases, or through redox cycling mechanisms. mdpi.com In this process, the catechol is oxidized to a semiquinone radical, which can then be further oxidized to an o-quinone. nih.govmdpi.com This transformation is significant because quinones are electrophilic species capable of reacting with cellular nucleophiles like DNA and proteins, a mechanism implicated in the toxicity of various aromatic compounds. mdpi.comnih.gov While the direct conversion of DBF-catechols to DBF-quinones has not been exhaustively detailed, the established chemistry of catechol oxidation provides a strong basis for this metabolic route. nih.govmdpi.comuky.edu For instance, studies on benzo[a]pyrene (B130552) (BP), another well-known PAH, have shown that its phenolic metabolites can be oxidized to quinones, such as BP 1,6-, 3,6-, and 6,12-diones. nih.gov
Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione Conjugation)
Hydroxylated metabolites of DBF, including phenols like this compound and catechols, are substrates for phase II conjugation enzymes. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The primary conjugation pathways for phenolic compounds are glucuronidation and sulfation. nih.govnih.gov
Glucuronidation: This process involves the attachment of glucuronic acid to the hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: This reaction, mediated by sulfotransferases (SULTs), involves the addition of a sulfonate group.
While specific studies detailing the glucuronide and sulfate (B86663) conjugates of DBF metabolites are limited, the principles of PAH metabolism strongly suggest their formation. Research on other aromatic hydrocarbons, such as naphthalene (B1677914) and biphenyl, has demonstrated that glucuronidation and sulfation are major metabolic pathways, leading to the formation of water-soluble glucuronide and sulfate conjugates of their hydroxylated metabolites. researchgate.netnih.govnih.gov For example, in the fungal metabolism of naphthalene, 1-naphthyl sulfate and 1-naphthyl glucuronic acid were identified as major water-soluble products. nih.govnih.gov Given that this compound is a phenolic PAH metabolite, it is a prime candidate for these conjugation reactions.
Species-Specific Differences and Comparative Metabolism Studies
The metabolic profile of dibenzo(a,e)fluoranthene can vary significantly between different species, which has important implications for assessing its potential risk. A comparative study of DBF metabolism in liver microsomes from rats and mice identified nineteen distinct metabolites, indicating a complex and multi-faceted metabolic process in both species. nih.gov The primary metabolic steps in both rodents lead to the formation of dihydrodiols on the A and D rings and phenols on the A and E rings of the DBF molecule. nih.gov
Broader studies on other PAHs further underscore the importance of species-specific metabolic differences. For instance, comparative in vitro metabolism studies of benzo[a]pyrene (B[a]P) and dibenzo[def,p]chrysene (DBC) using hepatic microsomes from rats, mice, and humans have revealed significant variations in metabolic rates and clearance. nih.gov
| PAH | Species | Key Metabolic Difference | Reference |
| Benzo[a]pyrene (B[a]P) & Dibenzo[def,p]chrysene (DBC) | Mouse vs. Human | Clearance for both PAHs was highest in naïve female mice and lowest in female humans. | nih.gov |
| Benzo[a]pyrene (B[a]P) & Dibenzo[def,p]chrysene (DBC) | Rat vs. Human | Clearance rates in male rats were more similar to female humans than to female mice. | nih.gov |
| Benzo[a]pyrene (B[a]P) diol | Rodents vs. Human | Human phase I metabolism showed lower overall capacity compared to rodents. | |
| Dibenzo[def,p]chrysene (DBC) diol | Mouse vs. Rat/Human | Intrinsic clearance was at least 5 to 6-fold higher in mice. |
These findings suggest that mice may metabolize certain PAHs more rapidly than rats or humans, and that rats may be a more suitable model for human PAH metabolism in some cases. nih.gov Such differences in enzyme activity and metabolic profiles are critical for extrapolating toxicity data from animal models to humans.
Competitive Metabolism and Enzyme Induction by PAH Mixtures
In real-world scenarios, exposure to dibenzo(a,e)fluoranthene typically occurs within a complex mixture of other polycyclic aromatic hydrocarbons. These co-existing PAHs can significantly influence the metabolism of DBF through competitive inhibition and enzyme induction.
PAHs are metabolized by the same family of cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1. researchgate.net When multiple PAHs are present, they can compete for the active sites of these enzymes. uky.edu This competition can lead to a decrease in the metabolic rate of a specific PAH, potentially altering its residence time in the body and its toxicological profile. For example, phenanthrene (B1679779) has been shown to be a competitive inhibitor of the major enzyme responsible for benzo[a]pyrene metabolism, CYP1A2. uky.edu
Molecular Mechanisms of Interaction and Biological Activity of 7 Hydroxydibenzo A,e Fluoranthene
Formation and Characterization of DNA Adducts by Hydroxylated PAH Metabolites
The genotoxicity of many polycyclic aromatic hydrocarbons (PAHs), including the parent compound dibenzo(a,e)fluoranthene (DBF), is not caused by the compound itself but by the electrophilic metabolites formed during biotransformation. scispace.com The formation of covalent bonds between these reactive metabolites and cellular macromolecules, particularly DNA, is a critical initiating event in chemical carcinogenesis. scispace.com
Mechanisms of Electrophilic Metabolite Generation (e.g., Diol-Epoxides, Radical Cations, o-Quinones)
The metabolic activation of dibenzo(a,e)fluoranthene (DBF) is a multi-step process involving several oxidative attacks, primarily catalyzed by cytochrome P450 enzymes. nih.goviarc.fr This process generates a complex array of metabolites, including phenols, dihydrodiols, and catechols. nih.govnih.gov
Diol-Epoxide Pathway: This is a major pathway for the activation of many carcinogenic PAHs. dntb.gov.ua
Primary Metabolism: The initial steps in the metabolism of DBF lead to the formation of phenols, such as 7-Hydroxydibenzo(a,e)fluoranthene, and dihydrodiols on different rings of the molecule. nih.govresearchgate.net Studies using rat and mouse liver microsomes have identified this compound as one of the major stable metabolites. researchgate.net
Secondary Metabolism: The dihydrodiols are considered key precursors to the ultimate carcinogenic forms. researchgate.net They can undergo a second epoxidation step to form highly reactive diol-epoxides. nih.govresearchgate.net For DBF, the bay-region and pseudo-bay-region diol-epoxides are believed to be the ultimate metabolites that react with DNA. nih.gov Research indicates, however, that for DBF, a vicinal diol epoxidation is a minor reaction compared to further oxidation at other distant sites on the molecule. nih.gov
Radical Cation Pathway: An alternative activation mechanism for PAHs involves one-electron oxidation to form radical cations. kp.dk These radical cations can react directly with DNA. kp.dk
o-Quinone Pathway: PAHs can also be metabolized to catechols (dihydroxylated derivatives), which can be further oxidized to form highly reactive o-quinones. nih.gov The metabolism of DBF has been shown to produce a catechol derivative, specifically dibenzo[a,e]fluoranthene (B1203091) 3,4-catechol, which is a direct precursor to an o-quinone. nih.gov These quinones are known to participate in redox cycling, which can generate reactive oxygen species and also form stable and depurinating adducts with DNA.
Table 1: Metabolic Activation Pathways of Dibenzo(a,e)fluoranthene (DBF)
| Precursor Compound | Metabolic Pathway | Key Intermediates | Electrophilic Metabolite |
| Dibenzo(a,e)fluoranthene | Diol-Epoxide Pathway | This compound, Dihydrodiols | Bay-region & Pseudo-bay-region Diol-Epoxides |
| Dibenzo(a,e)fluoranthene | o-Quinone Pathway | Dibenzo(a,e)fluoranthene 3,4-catechol | o-Quinones |
| Dibenzo(a,e)fluoranthene | Radical Cation Pathway | --- | Radical Cations |
Site-Specific Adduct Formation on DNA Bases (e.g., Deoxyguanosine)
Once formed, the electrophilic metabolites can covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts. kp.dk The structure of the PAH and its metabolites influences which DNA base is targeted. For planar PAHs with a "bay" region, like DBF, the primary target for adduct formation is the guanine (B1146940) base. kp.dk
Studies on the in vitro metabolic activation of DBF have provided clear evidence that its bay-region and pseudo-bay-region diol-epoxides react preferentially with guanine residues in DNA. dntb.gov.ua This specificity is a critical factor in the mutagenic and carcinogenic potential of the compound. While guanine is the main target, adducts with other purine (B94841) bases like adenine (B156593) can also occur, though typically to a lesser extent for this class of PAHs. researchgate.net For some other fluoranthene (B47539) derivatives, adducts have been observed with deoxyguanosine (dG), deoxyadenosine (B7792050) (dA), and deoxycytidine (dC). [from previous search 2]
Influence of Adduct Structure on DNA Replication Fidelity
The formation of bulky chemical adducts on the DNA template can have profound consequences for the fidelity and processivity of DNA replication. These adducts act as physical lesions that can block the progression of DNA polymerase enzymes. scispace.comepa.gov
When a DNA polymerase encounters a bulky adduct, such as one derived from a DBF diol-epoxide, replication is often terminated. scispace.comresearchgate.net Studies on other bulky PAH adducts show that this termination typically occurs one base 3' to the site of the lesion. researchgate.net While replication is stalled, some specialized DNA polymerases may perform translesion synthesis, allowing the replication fork to bypass the damage. epa.gov However, this process is often error-prone, leading to the incorporation of incorrect nucleotides opposite the adducted base, which, if not repaired, can become fixed as a permanent mutation during subsequent rounds of replication. dntb.gov.ua The ability of the polymerase to bypass the lesion and the fidelity of that bypass can be influenced by the specific structure of the adduct and its sequence context. researchgate.net
Cellular Responses to this compound Exposure at the Molecular Level
Exposure to this compound and its parent compound triggers a cascade of cellular responses aimed at detoxification and damage control. These responses include the induction of oxidative stress and significant alterations in gene expression patterns and associated signaling pathways.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
While direct studies on this compound are limited, the metabolic pathways of its parent compound, DBF, strongly suggest a role in generating oxidative stress. The metabolism of PAHs is a known source of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. asm.org
Modulation of Gene Expression Profiles and Signaling Pathways
PAHs are well-known modulators of gene expression, primarily through their interaction with the Aryl hydrocarbon Receptor (AhR). researchgate.net The AhR is a ligand-activated transcription factor that regulates a battery of genes involved in xenobiotic metabolism.
Upon entering the cell, PAHs and their metabolites can bind to the AhR. researchgate.net This binding causes the receptor to translocate to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes. [from previous search 7] This leads to the induction of Phase I metabolic enzymes, such as cytochrome P450s (e.g., CYP1A1 and CYP1B1), and Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and Glutathione S-transferases (GSTs). This induction represents a cellular defense mechanism aimed at metabolizing and eliminating the foreign compound. However, this same process is also responsible for generating the reactive electrophiles that can damage DNA. iarc.fr Exposure to PAHs has been shown to induce genes involved in not only metabolism but also apoptosis, cell cycle control, and DNA repair. scispace.com
Table 2: Summary of Molecular and Cellular Effects
| Effect Category | Specific Effect | Implicated Metabolite/Compound | Consequence |
| DNA Adduct Formation | Covalent binding to DNA bases | Diol-Epoxides | Preferential formation of Guanine adducts. dntb.gov.ua |
| DNA Replication | Stalling of DNA Polymerase | Bulky DNA Adducts | Blocked replication, potential for error-prone translesion synthesis. scispace.comresearchgate.net |
| Cellular Redox State | Generation of Reactive Oxygen Species (ROS) | o-Quinones (via Catechol precursor) | Oxidative damage to DNA, lipids, and proteins. nih.gov |
| Gene Expression | Activation of the AhR Signaling Pathway | PAHs and their metabolites | Induction of metabolic enzymes (e.g., CYP1A1), cell cycle and apoptosis genes. scispace.comresearchgate.net |
Interactions with Aryl Hydrocarbon Receptor (AhR) and Downstream Effects
This compound is a significant metabolite formed during the hepatic processing of Dibenzo(a,e)fluoranthene (DBF), a potent carcinogenic nonalternant aromatic hydrocarbon. The metabolic activation of DBF is a multi-step process involving cytochrome P-450 monooxygenases, which leads to the formation of several stable metabolites, including phenols at positions 3, 4, and 7. aacrjournals.org The formation of this compound is a key step in the biotransformation of the parent compound by rat and mouse liver microsomes. aacrjournals.orgnih.govoup.com
Like many polycyclic aromatic hydrocarbons and their metabolites, this compound is implicated in the activation of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a central role in regulating the expression of genes involved in xenobiotic metabolism, such as those in the Cytochrome P450 family (e.g., CYP1A1). youtube.com Activation of the AhR by PAHs is a well-established mechanism. nih.govnih.govepa.gov While direct studies quantifying the binding affinity of this compound to the AhR are limited, its parent compound, DBF, and other related fluoranthene structures are known to interact with and activate the receptor. nih.govnih.gov
The downstream effects of AhR activation are extensive. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This action initiates the transcription of a battery of genes, most notably Phase I and Phase II metabolizing enzymes. This induction can be a double-edged sword: while it is a detoxification response, it can also enhance the metabolic activation of the parent PAH, leading to the formation of more reactive and genotoxic metabolites, such as dihydrodiol epoxides. oup.com Furthermore, sustained AhR signaling can interfere with other cellular pathways, including those regulating cell cycle, proliferation, and apoptosis, contributing to toxic and carcinogenic outcomes. nih.gov
Genotoxicity Mechanisms in In Vitro and Model Organism Systems
The genotoxicity of PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA.
DNA Strand Breakage and Repair Pathway Modulation
The metabolic pathway of Dibenzo(a,e)fluoranthene involves the formation of not only phenols like 7-OH-DBF but also dihydrodiols. aacrjournals.orgnih.gov These dihydrodiols are known precursors to highly reactive vicinal diol-epoxides, which are considered the ultimate carcinogenic metabolites of many PAHs. oup.com These electrophilic epoxides can covalently bind to the nucleophilic sites in DNA, forming bulky adducts.
The formation of these adducts can lead to distortions in the DNA helix, which, if not properly repaired, can result in mutations during DNA replication. The cellular response to such damage involves the activation of DNA repair pathways. The presence of bulky PAH-DNA adducts primarily triggers the Nucleotide Excision Repair (NER) pathway. However, some DNA damage induced by PAH metabolites can also generate apurinic/apyrimidinic (AP) sites, which are substrates for the Base Excision Repair (BER) pathway. While direct evidence for 7-OH-DBF is not available, studies on other PAHs demonstrate that the repair of the damage they cause can involve both NER and BER mechanisms. The persistence of DNA adducts and the potential for errors during their repair can lead to the induction of DNA strand breaks.
Chromosomal Aberrations and Mutagenic Specificity
Unrepaired or misrepaired DNA lesions, including strand breaks and bulky adducts, can escalate to more severe forms of genetic damage, such as chromosomal aberrations. These can include the formation of micronuclei, chromosome breaks, fusions, and aneuploidy. researchgate.netnih.govresearchgate.net Studies on related compounds like benzo[b]fluoranthene (B1141397) have demonstrated a clear, dose-dependent increase in micronuclei formation in mice, indicating significant clastogenic activity. acs.org
The mutagenic specificity of PAHs often involves a signature pattern of base substitutions. For many PAHs metabolized to diol-epoxides, the resulting DNA adducts preferentially form at guanine and adenine bases. nih.gov This can lead to a predominance of G-to-T transversions upon replication of the damaged DNA template. While the specific mutagenic signature for this compound has not been characterized, the established mechanisms for its parent compound and other PAHs suggest a similar pathway of mutagenesis. The accumulation of such mutations in critical genes, such as tumor suppressors (e.g., p53) and proto-oncogenes, is a fundamental step in chemical carcinogenesis. documentsdelivered.com
Protein Adduct Formation and Functional Alterations
In addition to reacting with DNA, the reactive electrophilic metabolites of PAHs can also form covalent adducts with cellular proteins. nih.gov These metabolites can bind to nucleophilic amino acid residues in a variety of proteins, including those involved in transport (e.g., albumin), oxygen carriage (e.g., globin), and cellular structure and function.
The formation of protein adducts serves as a valuable biomarker for assessing exposure to carcinogenic PAHs. While DNA adducts are directly mutagenic, protein adducts can lead to toxicity through the functional alteration of the modified proteins. Depending on the protein target, this could result in the inhibition of enzymatic activity, disruption of protein-protein interactions, or impairment of structural integrity. Although studies have not specifically detailed the formation of protein adducts by this compound, the chemical principles governing the reactivity of PAH metabolites suggest that this compound, or its further metabolites, would be capable of such interactions. The ubiquitous binding of benzo[a]pyrene (B130552) metabolites to both DNA and proteins in various tissues underscores this general reactivity for the PAH class. nih.gov
Advanced Analytical Methodologies for the Characterization of 7 Hydroxydibenzo A,e Fluoranthene
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and measuring 7-Hydroxydibenzo(a,e)fluoranthene and related compounds. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as quantifying the parent metabolite or identifying its DNA adducts.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of hydroxylated PAHs (OH-PAHs) due to its high specificity and sensitivity, particularly when coupled with fluorescence detection (FLD). thermofisher.com While parent PAHs can be analyzed by both Gas Chromatography (GC) and HPLC, HPLC is especially well-suited for their more polar and less volatile hydroxylated metabolites.
The separation is typically achieved using reversed-phase HPLC columns, such as C18 or specialized PAH-specific columns, which separate compounds based on their hydrophobicity. thermofisher.comhplc.eu A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed to resolve a wide range of PAHs and their metabolites within a single analytical run. thermofisher.com
Detection is a key aspect of the analysis. A UV detector can be used and is effective for quantifying some PAHs. hplc.eu However, for many PAHs and their derivatives, including hydroxylated forms that exhibit natural fluorescence, an FLD offers significantly greater sensitivity and selectivity. thermofisher.comhplc.eu The selectivity is enhanced by the ability to set specific excitation and emission wavelengths for the target analyte, which minimizes matrix interference. hplc.eu For a comprehensive analysis of multiple PAH metabolites, a programmed wavelength switching method can be utilized, where the excitation and emission wavelengths are optimized for each compound as it elutes from the column. thermofisher.com For instance, in the analysis of a standard mixture of PAHs, naphthalene (B1677914) might be best quantified using UV, while compounds like benzo(b)fluoranthene (B32983) and benzo(a)pyrene are more sensitively detected by fluorescence. thermofisher.com
Table 1: General HPLC Conditions for PAH Metabolite Analysis
| Parameter | Typical Condition/Setting | Reference |
|---|---|---|
| Column | Reversed-phase C18 or PAH-specific column (e.g., Ascentis® Express PAH, Hypersil Green PAH) | thermofisher.comsigmaaldrich.com |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | thermofisher.com |
| Detection | UV Absorbance and/or Fluorescence Detection (FLD) | thermofisher.com |
| FLD Programming | Wavelength-programmed for optimal excitation/emission for each analyte | thermofisher.comthermofisher.com |
| Application | Quantification of PAHs and OH-PAHs in environmental and biological samples | nih.gov |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive profiling of PAH metabolites. shimadzu.com Due to the low volatility and polar nature of hydroxylated PAHs like this compound, a derivatization step is required prior to GC analysis. researchgate.net This process converts the polar hydroxyl groups into less polar, more volatile silyl (B83357) ethers, commonly using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netgcms.cz
Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. shimadzu.com High-resolution capillary columns are essential for separating the complex mixture of PAH isomers and their metabolites. shimadzu.com
The mass spectrometer serves as a highly selective and sensitive detector. For targeted analysis, operating the MS in selected ion monitoring (SIM) mode enhances sensitivity by monitoring only specific mass-to-charge ratio (m/z) ions corresponding to the analytes of interest. For even greater selectivity and to reduce matrix effects, tandem mass spectrometry (GC-MS/MS) in the multiple reaction monitoring (MRM) mode is increasingly employed. researchgate.net This technique monitors a specific fragmentation transition from a precursor ion to a product ion, providing a higher degree of certainty in identification and quantification, especially at trace levels in complex matrices like urine or plasma. researchgate.netgcms.cz For example, a GC-MS/MS method was developed for the simultaneous analysis of urinary mono- and dihydroxylated PAH metabolites, including those of high molecular weight PAHs like benzo[a]pyrene (B130552), after a two-stage derivatization process. researchgate.net
When PAHs are metabolically activated in the body, they can form reactive intermediates that bind covalently to DNA, forming DNA adducts. The analysis of these adducts is a key biomarker for assessing genotoxic exposure. The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts, and it often incorporates Thin-Layer Chromatography (TLC) as the separation technique. berkeley.edu
The assay involves four primary steps:
Enzymatic Digestion: DNA isolated from tissues is digested into its constituent deoxynucleoside 3'-monophosphates. berkeley.edu
Adduct Enrichment: The bulky, hydrophobic DNA adducts are enriched from the excess of normal nucleotides, often using solid-phase extraction. berkeley.edu
³²P-Labeling: The enriched adducts are radiolabeled at the 5'-position via the transfer of a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by polynucleotide kinase. berkeley.edu
Chromatographic Separation: The ³²P-labeled adducts are separated for detection and quantification. This separation is frequently performed using multidirectional TLC on polyamide or polyethyleneimine (PEI)-cellulose plates. berkeley.edunih.gov The different solvent systems used in each direction allow for the resolution of a complex mixture of adducts into distinct spots.
After separation, the TLC plate is typically analyzed by autoradiography to visualize the spots, which are then excised for quantification by scintillation counting. nih.gov This combination of ³²P-postlabeling and TLC provides the sensitivity needed to detect the very low levels of adducts typically found in biological samples, down to one adduct per 10⁸-10¹⁰ nucleotides. berkeley.edu
Advanced Sample Preparation and Extraction Methods
Effective sample preparation is a prerequisite for reliable chromatographic analysis. The goal is to extract the target analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of PAHs and their hydroxylated metabolites from liquid samples such as water and urine. diva-portal.orgresearchgate.net The method relies on the partitioning of analytes between a liquid sample and a solid sorbent material, typically packed into a cartridge or disk. For OH-PAHs, reversed-phase sorbents like C18-bonded silica (B1680970) or polymeric sorbents (e.g., Oasis HLB) are commonly used. diva-portal.orgmdpi.com
The general SPE procedure involves:
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) followed by water to ensure proper interaction with the aqueous sample. diva-portal.orgnih.gov
Loading: The sample is passed through the sorbent, where the analytes are retained. diva-portal.orgnih.gov
Washing: Interfering compounds are washed from the sorbent with a weak solvent. diva-portal.orgnih.gov
Elution: The retained analytes are eluted with a small volume of a strong organic solvent (e.g., acetonitrile, dichloromethane). diva-portal.orgnih.gov
To improve throughput and reduce manual labor, SPE can be automated and coupled directly to an HPLC system, a configuration known as on-line SPE. elsevierpure.comnih.gov In this setup, the sample is automatically loaded onto a small SPE cartridge. After a washing step, the cartridge is switched into the mobile phase flow of the HPLC, which elutes the trapped analytes directly onto the analytical column for separation and detection. nih.govperlan.com.pl On-line SPE-HPLC-MS/MS methods have been successfully developed for the high-throughput quantification of OH-PAHs in urine, requiring only small sample volumes (e.g., 100 µL) and achieving low limits of detection. nih.gov
Table 2: Example Solid-Phase Extraction (SPE) Conditions for OH-PAHs
| Parameter | Condition/Solvent | Matrix | Reference |
|---|---|---|---|
| SPE Sorbent | Oasis HLB or ISOLUTE C2/C18 (EC) | Contaminated Water | diva-portal.org |
| Conditioning | Methanol, followed by MilliQ water | Water | diva-portal.org |
| Sample Loading | 3-5 mL/min | Water | diva-portal.org |
| Elution Solvent | Dichloromethane (B109758)/Methanol (7:3) for Oasis HLB | Water | diva-portal.org |
| Automation | On-line SPE coupled to HPLC-MS/MS | Urine | elsevierpure.comnih.gov |
For solid and semi-solid environmental samples such as soil, sediment, or atmospheric particulate matter, Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a powerful and efficient alternative to traditional methods like Soxhlet extraction. nih.govchromatographyonline.com PLE uses solvents at elevated temperatures (e.g., 100-200°C) and pressures (e.g., 1500 psi) to increase the efficiency and speed of the extraction process. chromatographyonline.com
The high temperature decreases the viscosity of the solvent, allowing for better penetration into the sample matrix, while the high pressure keeps the solvent in its liquid state above its normal boiling point. These conditions disrupt analyte-matrix interactions, leading to rapid and exhaustive extractions, often in less than 30 minutes and with significantly less solvent consumption compared to traditional techniques. chromatographyonline.comvscht.cz
The choice of solvent is critical and depends on the analyte and matrix. For the extraction of a range of PAHs from environmental solids, solvents like toluene (B28343) or mixtures such as hexane-dichloromethane are often used. nih.govvscht.cz The efficiency of PLE can be optimized by adjusting parameters like temperature, pressure, extraction time, and the number of extraction cycles. nih.gov For example, a study optimizing PLE for PAHs from atmospheric samples found recoveries higher than 90% for most compounds using dichloromethane at 100°C for two 5-minute cycles. nih.gov Another study investigating the effect of temperature on PLE of dioxin-like compounds from sediment demonstrated that recoveries generally increased with increasing extraction temperature when using solvents like toluene, DCM, and benzene (B151609). nih.gov
Table 3: Example Pressurized Liquid Extraction (PLE) Conditions for PAHs
| Parameter | Condition/Setting | Matrix | Reference |
|---|---|---|---|
| Extraction Solvent | Dichloromethane (DCM) | Atmospheric Particulates (QFF/PUF) | nih.gov |
| Temperature | 100 °C | Atmospheric Particulates (QFF/PUF) | nih.gov |
| Pressure | 1500 psi | General | chromatographyonline.com |
| Static Cycles | 2 cycles of 5 minutes each | Atmospheric Particulates (QFF/PUF) | nih.gov |
| Extraction Solvent | Toluene, Benzene, DCM, Acetonitrile | Sediment | nih.gov |
| Temperature Range Tested | 150, 175, and 200 °C | Sediment | nih.gov |
Theoretical and Computational Investigations of 7 Hydroxydibenzo A,e Fluoranthene and Its Derivatives
Quantum Chemical Methods for Reactivity Prediction
Quantum chemical methods are instrumental in predicting the chemical behavior of molecules like 7-Hydroxydibenzo(a,e)fluoranthene. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electronic structure and energy of a molecule, which are fundamental to its reactivity.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. nih.gov It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can accurately predict molecular geometries, electronic structures, and various other properties of PAHs and their derivatives. researchgate.net
For this compound, DFT can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule.
Calculate Electron Distribution: Generate electron density maps and calculate atomic charges (e.g., using Mulliken population analysis) to identify electron-rich and electron-poor regions. nih.gov This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Determine Molecular Electrostatic Potential (MEP): Create a map of the electrostatic potential on the surface of the molecule. The MEP is a valuable tool for visualizing and predicting reactive sites, particularly for interactions with biological macromolecules.
Table 1: Illustrative DFT-Calculated Properties for a Representative PAH Data is illustrative for a generic PAH and not specific to this compound
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -743.573 au | Indicates the stability of the optimized geometry. nih.gov |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Atomic Charges | C1: -0.15e, O1: -0.65e | Indicates the partial charge on each atom, highlighting potential sites for reaction. nih.gov |
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. wpmucdn.com Within this framework, Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, thus indicating its nucleophilicity or basicity. youtube.comyoutube.com The regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack.
LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, indicating its electrophilicity or acidity. youtube.comyoutube.com The areas where the LUMO is localized are the most probable sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, FMO analysis can predict the most likely sites for metabolic activation, such as oxidation by cytochrome P450 enzymes.
Table 2: Frontier Orbital Properties and Their Implications
| Orbital | Description | Role in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. numberanalytics.com | Dictates the molecule's ability to donate electrons (nucleophilicity). youtube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. numberanalytics.com | Governs the molecule's ability to accept electrons (electrophilicity). youtube.com |
| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity. |
Modeling of Metabolic Transformations and Pathway Prediction
Computational modeling is a valuable tool for predicting how foreign compounds (xenobiotics) like this compound are metabolized in the body. These models can help identify potential metabolites and elucidate the enzymatic reactions involved.
By simulating the common metabolic reactions that PAHs undergo (e.g., hydroxylation, epoxidation), computational methods can generate a library of potential metabolites of this compound. Quantum chemical methods, such as DFT, can then be used to calculate the thermodynamic stability of these predicted metabolites. nih.gov This information helps to prioritize which metabolites are most likely to be formed and persist in biological systems. The relative energies of different isomers can be compared to predict the most favorable metabolic products.
The biotransformation of PAHs is primarily carried out by cytochrome P450 enzymes. nih.gov Computational methods, including combined quantum mechanics/molecular mechanics (QM/MM) approaches, can be used to model the interaction of this compound with the active site of these enzymes. These simulations can elucidate the step-by-step reaction mechanism, including the formation of transition states and reaction intermediates. This level of detail is often difficult to obtain through experimental methods alone and is crucial for understanding the bioactivation pathways that can lead to toxic or carcinogenic effects.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemicals based on their molecular structure. For this compound and its derivatives, QSAR models can be developed to predict properties such as:
Toxicity and Carcinogenicity: By correlating molecular descriptors with experimentally determined toxicity data for a series of related PAHs.
Receptor Binding Affinity: Predicting the strength of interaction with biological targets like the aryl hydrocarbon receptor (AhR).
Physicochemical Properties: Estimating properties like solubility, lipophilicity (logP), and boiling point.
To build a QSAR model, a set of molecular descriptors is calculated for each molecule in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to derive a mathematical equation that relates these descriptors to the observed activity or property.
Table 3: Common Molecular Descriptors Used in QSAR Studies of PAHs
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of Aromatic Rings | Basic molecular composition and size. |
| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular branching and shape. |
| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Electronic structure and reactivity. |
| Hydrophobicity | LogP | Partitioning between water and octanol (B41247), a measure of lipophilicity. |
Relating Molecular Structure to Biological Interaction Potency
The biological activity of a polycyclic aromatic hydrocarbon (PAH) metabolite like this compound is intrinsically linked to its three-dimensional structure and electronic properties. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in elucidating these connections. QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity.
For hydroxylated PAHs, the position of the hydroxyl group significantly influences the molecule's interaction with biological macromolecules, such as enzymes and DNA. The metabolism of the parent compound, Dibenzo(a,e)fluoranthene (DBF), has been shown to produce a variety of phenolic derivatives. nih.govresearchgate.net The enzymatic hydroxylation can occur on different rings of the DBF molecule, and the precise location of this modification dictates the subsequent metabolic pathways and the ultimate biological effect. For instance, the formation of specific dihydrodiols, which are precursors to carcinogenic diol epoxides, is highly dependent on the initial hydroxylation site. nih.gov
Computational models can predict the most likely sites of metabolic attack on the DBF molecule. These predictions are often based on calculating the electron density at various points on the aromatic system, as regions with higher electron density are more susceptible to electrophilic attack by metabolizing enzymes like cytochrome P450. nih.gov By understanding these structural determinants of metabolic activation, researchers can better predict the potential toxicity and carcinogenicity of this compound and its isomers.
Table 1: Key Molecular Descriptors in QSAR for Biological Interaction
| Descriptor | Description | Relevance to Biological Interaction |
| LogP | The logarithm of the partition coefficient between octanol and water. | Indicates the hydrophobicity of the molecule, which affects its ability to cross cell membranes. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to donate or accept electrons, crucial for metabolic reactions and DNA adduction. |
| Molecular Shape and Size | Parameters describing the three-dimensional conformation of the molecule. | Determines the steric fit into the active sites of enzymes and receptors. |
| Partial Atomic Charges | The distribution of electron density across the atoms of the molecule. | Influences electrostatic interactions with biological targets, including hydrogen bonding. |
Predicting Photophysical and Spectroscopic Properties
Computational methods are powerful tools for predicting the photophysical and spectroscopic properties of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical approach for calculating the excited-state properties of molecules, which are fundamental to understanding their absorption and fluorescence spectra.
TD-DFT calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths (λmax). These calculations provide insights into the nature of the excited states, such as whether they are localized on a specific part of the molecule or delocalized across the entire aromatic system. The introduction of a hydroxyl group to the dibenzo(a,e)fluoranthene skeleton is expected to cause a shift in the absorption and emission spectra compared to the parent compound, a phenomenon that can be accurately modeled using TD-DFT.
The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. Various functionals have been tested for their ability to reproduce the experimental spectra of PAHs. By comparing the calculated spectra with experimental data for related compounds, researchers can validate their computational models and use them to predict the properties of uncharacterized molecules like this compound.
Table 2: Predicted Spectroscopic Properties of a Representative Hydroxylated PAH using TD-DFT
| Property | Predicted Value | Description |
| First Absorption Maximum (λmax) | ~350-400 nm | The wavelength of light most strongly absorbed by the molecule, corresponding to the lowest energy electronic transition. |
| Oscillator Strength (f) | > 0.1 | A measure of the probability of an electronic transition occurring. Higher values indicate a more intense absorption band. |
| Fluorescence Emission Wavelength | ~400-450 nm | The wavelength of light emitted by the molecule after it has been excited. This is typically at a longer wavelength than the absorption. |
| Singlet-Triplet Energy Gap (ΔEST) | Variable | The energy difference between the lowest singlet and triplet excited states, which influences the efficiency of intersystem crossing and phosphorescence. |
Note: The values in this table are representative for a hydroxylated polycyclic aromatic hydrocarbon and the actual values for this compound would require specific calculations.
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a small molecule like this compound and a biological macromolecule, such as DNA or a protein. These simulations model the movements of atoms over time, governed by a set of force fields that describe the interactions between them.
A critical application of MD simulations in the context of hydroxylated PAHs is to study their binding to DNA. The binding of these compounds to DNA is a key step in the mechanism of chemical carcinogenesis. MD simulations can reveal the preferred binding modes, such as intercalation between DNA base pairs or binding to the minor or major groove. These simulations can also elucidate the role of the hydroxyl group in stabilizing the DNA-adduct through hydrogen bonding or other electrostatic interactions. mdpi.comacs.org
Studies on various hydroxylated PAHs have shown that both steric factors and specific interactions like hydrogen bonds play a significant role in the binding affinity and orientation of the molecule with DNA. mdpi.comacs.org By simulating the behavior of this compound in the presence of a DNA molecule, researchers can gain a detailed understanding of the structural and energetic factors that drive this interaction, providing valuable information for assessing its mutagenic potential.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Metabolite Disposition
Physiologically Based Pharmacokinetic (PBPK) modeling is a computational technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. These models are constructed based on the physiological and biochemical parameters of the organism, as well as the physicochemical properties of the compound.
These models can incorporate data from in vitro metabolism studies and can be used to extrapolate from animal data to predict human pharmacokinetics. rsc.orgresearchgate.net By simulating different exposure scenarios, PBPK models can help to assess the internal dose of this compound and how factors such as co-exposures to other PAHs might influence its metabolism and clearance through competitive inhibition of enzymes. rsc.orgresearchgate.netresearchgate.net This provides a powerful tool for risk assessment and for understanding the complex interplay between exposure, metabolism, and disposition of this compound.
Environmental Occurrence, Fate, and Biotransformation of Dibenzo A,e Fluoranthene and Its Hydroxylated Metabolites
Sources and Distribution of Dibenzo(a,e)fluoranthene in Environmental Compartments (Air, Water, Soil)
Dibenzo(a,e)fluoranthene (DBF), a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), is not produced commercially but is formed as a byproduct of the incomplete combustion of organic materials. nih.gov Its presence in the environment is widespread, stemming from both natural and anthropogenic activities.
Sources: Natural sources of DBF include forest fires and volcanic eruptions. nih.gov However, human activities are the predominant contributors to its environmental load. nih.gov Major anthropogenic sources include:
Industrial Processes: Coke production, primary aluminum production, and wood preservation using creosote (B1164894) are significant industrial emitters of PAHs, including DBF. europa.eu
Combustion of Fossil Fuels: The burning of coal, oil, and gasoline in power plants, industrial furnaces, and vehicles releases DBF into the atmosphere. nih.goveuropa.eu Diesel engines, in particular, are a notable source of PAH emissions. europa.eu
Domestic Burning: The combustion of wood and coal for residential heating and cooking contributes significantly to local and regional PAH concentrations. europa.eu
Waste Incineration: Improper or incomplete incineration of waste, including electronic waste, can release DBF and other PAHs. gdut.edu.cn
Other Sources: The wear and tear of tires also contribute to the environmental release of PAHs. europa.eu
Distribution: Once released, DBF partitions between different environmental compartments based on its physicochemical properties, primarily its low water solubility and high affinity for organic matter.
Air: In the atmosphere, DBF is predominantly associated with particulate matter due to its low volatility. canada.ca These particles can be transported over long distances before being deposited onto land and water surfaces through wet and dry deposition. nih.govcanada.ca Atmospheric concentrations of PAHs are typically higher in urban and industrial areas compared to rural locations. nih.gov
Water: Direct industrial discharges, runoff from contaminated land, and atmospheric deposition are the primary pathways for DBF to enter aquatic systems. europa.euresearchgate.net Due to its hydrophobic nature, DBF has low solubility in water and tends to adsorb to suspended particles and bed sediments. canada.canih.gov Consequently, concentrations in the water column are generally low, while higher levels are found in sediments. canada.caresearchgate.net
Soil and Sediment: Soil and sediment act as the primary environmental sinks for DBF and other PAHs. nih.govcanada.ca Contamination occurs through atmospheric deposition, spills of petroleum products, and the use of materials like creosote. canada.ca DBF binds strongly to the organic fraction of soil and sediment, leading to its persistence in these matrices. researchgate.net
Table 1: Major Sources of Dibenzo(a,e)fluoranthene
| Source Category | Specific Examples |
|---|---|
| Natural | Forest fires, Volcanic eruptions nih.gov |
| Industrial | Coke production, Aluminum smelting, Wood preservation europa.eu |
| Combustion | Power plants, Vehicle exhaust (especially diesel), Domestic heating (wood, coal) nih.goveuropa.eu |
| Waste | E-waste dismantling and burning gdut.edu.cn |
| Miscellaneous | Tire wear europa.eu |
Environmental Transformation Pathways of Dibenzo(a,e)fluoranthene to Hydroxylated Products
Dibenzo(a,e)fluoranthene can be transformed in the environment through both abiotic and biotic processes, leading to the formation of various degradation products, including hydroxylated derivatives.
Abiotic Degradation (e.g., Photolysis, Oxidation)
Abiotic degradation of PAHs like DBF in the environment is primarily driven by photolysis and chemical oxidation.
Photolysis: This process involves the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net Direct photolysis occurs when the PAH molecule itself absorbs light energy, leading to its breakdown. researchgate.net Indirect photolysis can also occur, where other substances in the environment absorb light and produce reactive species, such as hydroxyl radicals, which then attack the PAH molecule. researchgate.net The efficiency of photolysis is influenced by factors like light intensity, the presence of sensitizing agents, and the medium in which the PAH is present (e.g., water, adsorbed to particles). Photooxidation products are generally more polar and water-soluble than the parent PAHs. researchgate.net
Oxidation: Chemical oxidation, particularly by hydroxyl radicals (•OH), is a significant degradation pathway for PAHs in the atmosphere and in aquatic environments. nih.gov Hydroxyl radicals can be generated through the photolysis of hydrogen peroxide and other atmospheric components. nih.gov Studies on other PAHs have shown that oxidation by hydroxyl radicals is often the main degradation pathway in advanced oxidation processes. nih.gov The addition of substances like hydrogen peroxide can significantly enhance the degradation rates of PAHs in water when exposed to UV light. researchgate.netnih.gov
Biotic Degradation in Microorganisms and Non-Mammalian Organisms
Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of PAHs in soil and sediment. nih.gov The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes. nih.gov
For fluoranthene (B47539), a related PAH, bacteria are known to initiate degradation through dioxygenation at various positions on the aromatic rings, leading to the formation of dihydrodiols. nih.gov These dihydrodiols are then further metabolized to dihydroxy-PAHs (phenols). nih.gov While specific pathways for Dibenzo(a,e)fluoranthene in environmental microorganisms are less detailed in the available literature, the general principles of PAH metabolism suggest a similar initial attack.
In mammalian systems, which can serve as a model for understanding potential biotransformation in other organisms, DBF is metabolized by cytochrome P-450 enzymes. nih.gov This process leads to the formation of various hydroxylated metabolites, including phenols and dihydrodiols. nih.gov The primary steps involve oxidative attacks on different rings of the DBF molecule. nih.gov For instance, incubation of DBF with rat and mouse liver microsomes results in the formation of phenols on rings A and E, and dihydrodiols on rings A and D. nih.gov These initial metabolites can undergo further oxidation. nih.gov
While detailed studies on the specific hydroxylated metabolites of DBF formed by non-mammalian organisms in the environment are limited, the metabolic machinery for PAH oxidation is present in a wide range of organisms, from bacteria to fish. europa.eunih.gov It is therefore expected that hydroxylated DBF derivatives are formed in various environmental compartments through the metabolic activity of resident organisms.
Table 2: Key Transformation Processes for Dibenzo(a,e)fluoranthene
| Transformation Pathway | Description | Key Intermediates/Products |
|---|---|---|
| Abiotic Degradation | ||
| Photolysis | Degradation by sunlight (UV radiation). researchgate.net | More polar, water-soluble photooxidation products. researchgate.net |
| Oxidation | Reaction with chemical oxidants like hydroxyl radicals (•OH). nih.gov | Oxidized derivatives. |
| Biotic Degradation | ||
| Microbial (Bacteria/Fungi) | Enzymatic attack, often initiated by dioxygenases. nih.gov | Dihydrodiols, Hydroxylated derivatives (phenols). nih.gov |
| Non-Mammalian Organisms | Metabolic processes, likely involving cytochrome P-450-like enzymes. | Hydroxylated metabolites. |
Persistence and Accumulation of Hydroxylated Dibenzo(a,e)fluoranthene Derivatives
The persistence and accumulation of PAHs and their metabolites are governed by their chemical structure and the environmental conditions. PAHs, in general, are known for their moderate persistence and tendency to bioaccumulate. nih.gov
While parent PAHs like Dibenzo(a,e)fluoranthene are hydrophobic and tend to sorb to organic matter in soil and sediment, their hydroxylated metabolites are generally more polar and water-soluble. researchgate.net This increased polarity can affect their environmental fate in several ways:
Bioavailability and Mobility: Increased water solubility may lead to greater mobility in soil and aquatic systems. It can also increase the bioavailability of the compound to organisms, meaning it can be more readily taken up.
Accumulation: While parent PAHs bioaccumulate, particularly in the fatty tissues of organisms, the more polar nature of hydroxylated metabolites may lead to different accumulation patterns. nih.gov They might be more readily excreted by some organisms, potentially reducing their biomagnification potential up the food chain. nih.gov However, increased bioavailability could also lead to significant uptake. The concentrations of PAHs in aquatic organisms are expected to be higher than in the surrounding environment. nih.gov
Fate of Metabolites in Environmental Matrices (e.g., Soil, Sediment, Aquatic Systems)
The fate of hydroxylated Dibenzo(a,e)fluoranthene metabolites in the environment is complex and depends on the specific matrix.
Soil and Sediment: In soil and sediment, the fate of these polar metabolites is influenced by sorption-desorption processes, microbial degradation, and potential leaching. While the parent DBF binds strongly, the more soluble hydroxylated derivatives may be less tightly bound to soil and sediment particles. researchgate.net This could make them more available for microbial degradation but also more prone to being transported with soil water or porewater into groundwater or overlying water columns. The equilibrium between sediment and water for PAHs can vary, with sediment sometimes acting as a sink and at other times as a secondary source of contamination to the water column. mdpi.com
Aquatic Systems: In aquatic systems, hydroxylated metabolites, being more water-soluble, will be more prevalent in the dissolved phase compared to the parent compound. researchgate.netnih.gov This increases their potential for transport by water currents and for uptake by aquatic organisms. nih.gov They can also undergo further degradation through photolysis in the sunlit upper layers of the water column or be biodegraded by aquatic microorganisms. researchgate.net Effluents from wastewater treatment plants (WWTPs) can be a significant source of PAHs and their metabolites to water bodies, as these facilities are not always designed to completely remove such micropollutants. mdpi.com The predominant removal mechanism for PAHs in WWTPs is often sorption to sludge. mdpi.com
Emerging Research Frontiers in 7 Hydroxydibenzo A,e Fluoranthene Studies
Integrated Omics Approaches for Comprehensive Molecular Profiling
The frontier of research on 7-OH-DBF is moving towards the use of integrated "omics" technologies, including metabolomics, proteomics, and transcriptomics, to create a comprehensive molecular profile of its effects. Currently, specific omics studies dedicated exclusively to 7-OH-DBF are limited. However, research on the parent compound, DBF, and other PAHs provides a roadmap for future investigations. For instance, studies on general PAH exposure have shown alterations in gene expression related to xenobiotic metabolism (e.g., Cytochrome P450 enzymes), DNA repair, cell cycle control, and apoptosis. scispace.com Future research will likely apply these approaches to understand how 7-OH-DBF specifically modulates cellular pathways. By analyzing global changes in metabolites, proteins, and gene transcripts following exposure to 7-OH-DBF, researchers can identify key signaling pathways and molecular networks disrupted by this metabolite, offering a systems-biology perspective on its toxicity.
Advanced Mechanistic Studies on Long-Term Cellular and Sub-Cellular Impacts
Understanding the long-term consequences of exposure to 7-OH-DBF at the cellular and sub-cellular level is a key research objective. Current knowledge is largely inferred from studies on the parent compound. For example, research has demonstrated that DBF and its pseudo-bay region dihydrodiol metabolite can induce the formation of DNA-protein crosslinks in cultured mouse fibroblasts. nih.gov The capacity for DNA damage is a critical aspect of PAH-induced carcinogenesis. scispace.com Advanced mechanistic studies are needed to determine if 7-OH-DBF itself, or its further metabolites, contribute to such damage or exert other long-term effects like epigenetic modifications, mitochondrial dysfunction, or disruption of intracellular signaling cascades. Investigating the precise sub-cellular localization of 7-OH-DBF and its interactions with specific organelles will be crucial to elucidating its mechanisms of action.
Development of Novel Analytical Probes and Detection Strategies
The accurate detection and quantification of 7-OH-DBF in complex biological and environmental matrices remain a significant analytical challenge. Early, foundational research successfully separated major DBF metabolites, including 7-OH-DBF, using high-pressure liquid chromatography (HPLC). aacrjournals.orgresearchgate.net This method, coupled with spectroscopic analysis, allowed for the initial identification of phenolic and dihydrodiol metabolites. researchgate.net
Modern analytical frontiers are focused on developing more sensitive and specific methods. This includes the advancement of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is used for detecting other phenolic PAH metabolites in biological samples like urine. nih.gov The development of novel analytical probes, potentially including monoclonal antibodies or molecularly imprinted polymers, could enable rapid, high-throughput screening and in-situ detection of 7-OH-DBF. Furthermore, advanced techniques like ³²P-postlabeling, used to detect DNA adducts of DBF, could be adapted to explore the genotoxic potential of its hydroxylated metabolites. nih.gov
Refinement of Computational Models for Enhanced Predictive Power
Computational toxicology and quantitative structure-activity relationship (QSAR) models are becoming indispensable tools for predicting the toxic potential of chemical compounds and prioritizing them for further testing. Early research into DBF metabolism utilized quantomechanical calculations to estimate the relative reactivity of potential ultimate carcinogenic metabolites, such as diol-epoxides. aacrjournals.orgresearchgate.net These calculations predicted that the highest reactivity would be associated with derivatives formed on the benzenoid E ring of the molecule. aacrjournals.orgresearchgate.net
The refinement of these models represents a major research frontier. Modern computational approaches can incorporate a wider range of molecular descriptors to build more robust predictive models for toxicity, mutagenicity, and carcinogenicity. researchgate.netresearchgate.net Future models will need to be specifically trained and validated for non-alternant PAHs and their hydroxylated metabolites like 7-OH-DBF to improve the accuracy of risk assessment. researchgate.net Such models can help predict metabolic pathways, identify potentially reactive metabolites, and estimate the binding affinity of these compounds to biological targets like the Aryl hydrocarbon receptor (AhR). researchgate.net
Exploration of Stereoisomer-Specific Metabolic and Biological Activities
The metabolism of PAHs is often a stereoselective process, meaning that different spatial isomers (enantiomers) of metabolites can be formed, each with potentially distinct biological activities. healthcouncil.nl Research on DBF has identified several key metabolites in vitro, demonstrating that hydroxylation and diol formation occur at different positions on the molecule. aacrjournals.orgresearchgate.net
Major In Vitro Metabolites of Dibenzo(a,e)fluoranthene Identified in Rat Liver Microsomes
| Metabolite Name | Metabolite Type | Position of Modification |
|---|---|---|
| 7-Hydroxydibenzo(a,e)fluoranthene | Phenol | 7 |
| 3-Hydroxydibenzo(a,e)fluoranthene | Phenol | 3 |
| 4-Hydroxydibenzo(a,e)fluoranthene | Phenol | 4 |
| trans-3,4-dihydro-3,4-dihydroxydibenzo(a,e)fluoranthene | Dihydrodiol | 3,4 |
| trans-12,13-dihydro-12,13-dihydroxydibenzo(a,e)fluoranthene | Dihydrodiol | 12,13 |
An important research frontier is to explore the specific stereochemistry of these metabolic pathways and to determine the unique biological activities of each isomer of 7-OH-DBF and other metabolites. It is plausible that the enzymes responsible for metabolizing DBF, such as cytochrome P450s, produce specific enantiomers of 7-OH-DBF. These different isomers could vary significantly in their ability to activate signaling pathways, bind to receptors, or be further metabolized into more toxic species.
Q & A
Basic Research Questions
Q. What are the established synthesis pathways for 7-Hydroxydibenzo(a,e)fluoranthene, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cyclization of precursor polycyclic aromatic hydrocarbons (PAHs). For example, hydroxylation of dibenzo(a,e)fluoranthene via enzymatic or chemical oxidation (e.g., using cytochrome P450 systems or peroxidases) can yield the 7-hydroxy derivative. Reaction yields (50–56%) are influenced by solvent polarity, temperature, and catalyst selection, as observed in analogous fluoranthene syntheses .
- Key Considerations : Optimize reaction conditions using design-of-experiment (DoE) frameworks to identify critical parameters affecting regioselectivity and purity.
Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with fluorescence detection are standard methods. Diagnostic ratios, such as Fluoranthene/Pyrene (Flu/Py), can aid in source apportionment . Confirm structural integrity via NMR spectroscopy (e.g., H and C NMR) and mass spectrometry .
- Validation : Include internal standards (e.g., deuterated PAHs) to account for matrix effects and ensure recovery rates >80% .
Q. How does this compound undergo metabolic activation in biological systems?
- Methodological Answer : In vitro studies with liver microsomes (e.g., rat or mouse) reveal that the compound is metabolized to dihydrodiols and epoxides via cytochrome P450-mediated oxidation. The 7-hydroxy derivative is a key intermediate, forming DNA adducts that may contribute to mutagenicity .
- Experimental Design : Use H-labeled analogs to track metabolite formation and quantify adducts using P-postlabeling assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity data for this compound across different experimental models?
- Methodological Answer : Discrepancies arise from species-specific metabolic pathways (e.g., murine vs. human liver enzymes) and route of exposure (dermal vs. oral). Conduct comparative studies using transgenic cell lines (e.g., humanized CYP1A1 models) and in vivo initiation-promotion assays. Prioritize oral administration to address data gaps identified in carcinogenicity evaluations .
- Data Analysis : Apply Bayesian meta-analysis to reconcile conflicting results from historical studies, weighting evidence by experimental rigor .
Q. What advanced computational methods are suitable for predicting the electronic properties of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level effectively predicts ionization potentials, electron affinities, and fluorescence spectra. Molecular dynamics simulations can model interactions with DNA or proteins .
- Validation : Cross-validate computational results with experimental data from cyclic voltammetry and UV-Vis spectroscopy .
Q. What experimental designs optimize the study of structure-activity relationships (SARs) in hydroxylated dibenzofluoranthene derivatives?
- Methodological Answer : Synthesize a library of hydroxylated analogs (e.g., 7-, 10-, and 11-hydroxy isomers) and assess their mutagenic potency using Ames tests or comet assays. Correlate electronic properties (HOMO-LUMO gaps) with biological activity .
- Statistical Tools : Use principal component analysis (PCA) to identify structural descriptors (e.g., logP, polar surface area) driving toxicity .
Data Contradiction and Reproducibility
Q. Why do reported yields for this compound synthesis vary widely, and how can reproducibility be improved?
- Methodological Answer : Variability stems from differences in precursor purity, solvent drying, and reaction scale. Standardize protocols using anhydrous solvents under inert atmospheres (N/Ar) and report detailed synthetic conditions (e.g., stirring rate, catalyst batch) .
- Quality Control : Implement in-line FTIR monitoring to track reaction progress and ensure intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
